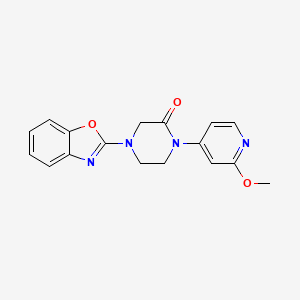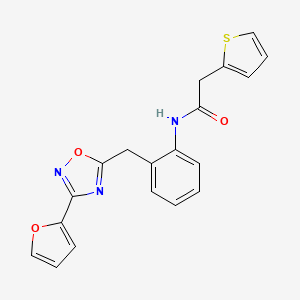![molecular formula C18H23N3O3 B2974343 N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide CAS No. 922983-82-2](/img/structure/B2974343.png)
N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. One key intermediate is 1-(1-ethyl-1H-indol-3-yl)-3-pyridin-4-yl-prop-2-en-1-one . This intermediate serves as a base for the synthesis of various derivatives, including pyrimidinyl-indoles, thioglycosides, N-glycosides, pyranes, and tricyclic pyranotriazolo[1, 5-a]pyrimidine. The reaction pathways and conditions are crucial for obtaining the desired products .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and rearrangements. These reactions can modify its structure and potentially enhance its bioactivity. For example, the reaction with phenylhydrazine and hydroxylamine hydrochloride leads to pyrazolyl-indole and oxazolyl-indole derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has been explored in various studies focusing on its synthesis and potential pharmacological applications. A study highlighted the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with potential dopamine agonist activity, evaluating their pharmacological effects on central and peripheral dopamine receptors. Despite not showing central nervous system activity, certain analogues displayed significant dopamine agonist activity, suggesting potential for further pharmacological investigation (Brubaker & Colley, 1986).
Supramolecular Arrangements
Research on cyclohexane-5-spirohydantoin derivatives, closely related to N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, has provided insights into their supramolecular arrangements. Studies have discussed the relationship between molecular and crystal structures, highlighting the role of substituents on cyclohexane rings in forming supramolecular arrangements and the presence of solvent-free crystals (Graus et al., 2010).
Mass Spectrometric Study
A mass spectrometric analysis of 1,4-dioxa-8-azaspiro[4.5]decane provided valuable insights into its fragmentation patterns, crucial for understanding the molecular structure and reactions of such compounds. This study laid foundational knowledge for analyzing similar spirocyclic compounds (Solomons, 1982).
Nonlinear Optical Material Applications
One variant, 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), has been identified as a promising organic material for nonlinear optical devices. Its synthesis, crystal growth, and characterization have been thoroughly investigated, revealing its potential in applications such as frequency doublers for laser diodes in the blue region (Kagawa et al., 1994).
Wirkmechanismus
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets can vary widely depending on the specific structure of the derivative.
Mode of Action
The mode of action of indole derivatives can also vary greatly. For example, some indole derivatives have been found to inhibit viral activity .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The result of the action of indole derivatives can range from antiviral effects to anti-inflammatory and anticancer effects, among others .
Eigenschaften
IUPAC Name |
N-(1-ethylindol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-20-13-15(14-5-3-4-6-16(14)20)19-17(22)21-9-7-18(8-10-21)23-11-12-24-18/h3-6,13H,2,7-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBMJIGVQBNCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4(CC3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Z)-2-Cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2974262.png)
![2-((5-Nitrobenzo[d]thiazol-2-yl)thio)-1-(pyridin-2-yl)ethanone](/img/structure/B2974263.png)
![Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2974264.png)



![2-[[(Z)-2-Cyano-3-(3-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974273.png)

![N-[4-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B2974276.png)
![Methyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974277.png)


